![molecular formula C15H21Cl2N3O B4285344 N-butyl-4-(3,4-dichlorophenyl)-1-piperazinecarboxamide](/img/structure/B4285344.png)
N-butyl-4-(3,4-dichlorophenyl)-1-piperazinecarboxamide
Overview
Description
N-butyl-4-(3,4-dichlorophenyl)-1-piperazinecarboxamide, also known as BDP, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of piperazine derivatives and is known for its unique pharmacological properties.
Mechanism of Action
N-butyl-4-(3,4-dichlorophenyl)-1-piperazinecarboxamide acts as a selective antagonist at the 5-HT1A receptor, which is a subtype of the serotonin receptor. This receptor is involved in the regulation of mood, anxiety, and stress. N-butyl-4-(3,4-dichlorophenyl)-1-piperazinecarboxamide has been shown to bind to this receptor with high affinity, resulting in the modulation of various neurotransmitters such as dopamine, norepinephrine, and serotonin.
Biochemical and Physiological Effects:
N-butyl-4-(3,4-dichlorophenyl)-1-piperazinecarboxamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the release of dopamine and norepinephrine in certain brain regions, resulting in the modulation of mood and anxiety. N-butyl-4-(3,4-dichlorophenyl)-1-piperazinecarboxamide has also been shown to increase the levels of serotonin in the brain, which is involved in the regulation of mood and anxiety.
Advantages and Limitations for Lab Experiments
One of the key advantages of N-butyl-4-(3,4-dichlorophenyl)-1-piperazinecarboxamide is its unique pharmacological profile, which makes it an ideal candidate for scientific research. N-butyl-4-(3,4-dichlorophenyl)-1-piperazinecarboxamide has been shown to have a wide range of pharmacological properties, making it useful for studying various neurological disorders. However, one of the limitations of N-butyl-4-(3,4-dichlorophenyl)-1-piperazinecarboxamide is its potential for toxicity, which must be carefully monitored during experimentation.
Future Directions
There are several future directions for the study of N-butyl-4-(3,4-dichlorophenyl)-1-piperazinecarboxamide. One potential area of research is the development of more selective and potent N-butyl-4-(3,4-dichlorophenyl)-1-piperazinecarboxamide analogs, which could be used for the treatment of various neurological disorders. Another area of research is the investigation of the long-term effects of N-butyl-4-(3,4-dichlorophenyl)-1-piperazinecarboxamide on brain function and behavior. Additionally, the potential use of N-butyl-4-(3,4-dichlorophenyl)-1-piperazinecarboxamide as a tool for studying the serotonin system in the brain is an area of interest for future research.
Scientific Research Applications
N-butyl-4-(3,4-dichlorophenyl)-1-piperazinecarboxamide has been studied extensively for its potential use in scientific research. It has been shown to have a wide range of pharmacological properties, including antipsychotic, anxiolytic, and antidepressant effects. N-butyl-4-(3,4-dichlorophenyl)-1-piperazinecarboxamide has also been studied for its potential use in the treatment of various neurological disorders, such as schizophrenia and anxiety.
properties
IUPAC Name |
N-butyl-4-(3,4-dichlorophenyl)piperazine-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21Cl2N3O/c1-2-3-6-18-15(21)20-9-7-19(8-10-20)12-4-5-13(16)14(17)11-12/h4-5,11H,2-3,6-10H2,1H3,(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXRCBWRXHNQWEP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)N1CCN(CC1)C2=CC(=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21Cl2N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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